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molecular formula C10H15BrN2O2 B572642 Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1245272-40-5

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No. B572642
M. Wt: 275.146
InChI Key: RSUGKABMEVWWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156837B2

Procedure details

A mixed solution of the compound (13.5 g, 49.07 mmol) obtained in step 2 and 1N aqueous sodium hydroxide solution (65 mL, 65.00 mmol) in ethanol (70 mL) and THF (70 mL) was stirred at 60° C. for 2.5 hr. The organic solvent was evaporated under reduced pressure, and water and 1N hydrochloric acid (70 mL) were added thereto. The precipitate was collected by filtration, and washed with diethyl ether and hexane to give 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid (10.29 g, 41.6 mmol, 85%) as a white powder.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]([C:7]([CH3:10])([CH3:9])[CH3:8])[N:5]=[CH:4][C:3]=1[C:11]([O:13]CC)=[O:12].[OH-].[Na+]>C(O)C.C1COCC1>[Br:1][C:2]1[N:6]([C:7]([CH3:8])([CH3:9])[CH3:10])[N:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC1=C(C=NN1C(C)(C)C)C(=O)OCC
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure, and water and 1N hydrochloric acid (70 mL)
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether and hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=NN1C(C)(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.6 mmol
AMOUNT: MASS 10.29 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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